N-2-Adamantyl-3-oxobutanamide is classified as an adamantane derivative, characterized by the presence of an adamantyl group linked to a 3-oxobutanamide structure. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has been investigated for its biological activity, particularly as an inhibitor of enzymes such as alpha-glucosidase and urease, which are relevant in various metabolic pathways and diseases .
The synthesis of N-2-Adamantyl-3-oxobutanamide can be achieved through several methods:
The molecular structure of N-2-Adamantyl-3-oxobutanamide features:
Structural analysis techniques such as X-ray crystallography have been employed to elucidate the three-dimensional arrangement of atoms in the molecule. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide further insights into the functional groups present and their respective environments .
N-2-Adamantyl-3-oxobutanamide participates in several significant chemical reactions:
The mechanism of action for N-2-Adamantyl-3-oxobutanamide primarily revolves around its role as an enzyme inhibitor:
N-2-Adamantyl-3-oxobutanamide exhibits several notable physical and chemical properties:
N-2-Adamantyl-3-oxobutanamide has potential applications across various scientific domains:
The isolation of adamantane (tricyclo[3.3.1.1³,⁷]decane) from petroleum in 1933 by Czech chemists Landa, Machacek, and Mzourek marked a transformative moment in medicinal chemistry [4]. This structurally unique hydrocarbon, characterized by a diamondoid cage structure with three fused cyclohexane rings in chair conformation, exhibits exceptional molecular rigidity and lipophilicity (log P ~4.4) [4] [5]. The carbon framework's remarkable stability arises from its stress-free geometry and near-perfect tetrahedral bond angles, mirroring the diamond crystal lattice [4]. Early synthetic challenges were overcome by Vladimir Prelog's pioneering 1941 synthesis from Meerwein's ester (yield: 0.16%), later optimized by Schleyer to a practical 30-40% yield via aluminum chloride-catalyzed isomerization of hydrogenated dicyclopentadiene [4]. This accessibility breakthrough catalyzed adamantane's emergence as a privileged scaffold in drug design.
The structural distinctiveness of adamantane enables precise three-dimensional display of pharmacophoric elements while conferring favorable ADME properties. By the 1960s, this potential materialized clinically with amantadine (1-aminoadamantane), an antiviral agent active against influenza A [5]. Subsequent decades witnessed strategic exploitation of the adamantane scaffold across diverse therapeutic areas: memantine (NMDA receptor antagonist for Alzheimer's), rimantadine (antiviral), tromantadine (herpes treatment), adapalene (retinoid for acne), and DPP-4 inhibitors (saxagliptin, vildagliptin) for type 2 diabetes [5]. This trajectory established adamantane as a versatile pharmacophore capable of modulating biological targets ranging from viral ion channels to neuronal receptors and enzymes. The development of N-2-Adamantyl-3-oxobutanamide represents a contemporary continuation of this strategy, integrating the adamantyl moiety with a β-ketoamide functionality to target emerging therapeutic pathways.
Table 1: Evolution of Key Adamantane-Based Therapeutics
Compound (Approval Era) | Core Structure | Primary Therapeutic Application | Molecular Target |
---|---|---|---|
Amantadine (1960s) | 1-Aminoadamantane | Influenza A prophylaxis/treatment | M2 viral ion channel |
Memantine (2000s) | 1-Amino-3,5-dimethyladamantane | Alzheimer's disease, Parkinson's | NMDA receptor |
Adapalene (1990s) | Adamantyl retinoic acid derivative | Acne vulgaris | Retinoic acid receptors |
Saxagliptin (2000s) | Adamantylglycyl-pyrrolidine | Type 2 diabetes | DPP-4 enzyme |
N-2-Adamantyl-3-oxobutanamide (Investigational) | 2-Adamantyl-β-ketoamide | Under investigation (e.g., sirtuin modulation) | Structure-dependent |
The molecular architecture of N-2-Adamantyl-3-oxobutanamide (C₁₄H₂₁NO₂; systematic name: N-(adamantan-2-yl)-3-oxobutanamide) embodies a deliberate fusion of sterically defined hydrophobicity and bioactive enolizable ketone functionality. Its structure comprises two principal domains: the 2-adamantyl group and the 3-oxobutanamide moiety, connected via an amide linkage. The choice of the 2-adamantyl regioisomer over the more common 1-adamantyl position is critical, introducing a chiral center (although typically utilized as a racemate) and subtly altering spatial presentation compared to symmetrical 1-adamantyl derivatives [5]. This regiochemistry influences protein binding interactions and metabolic stability due to distinct steric and electronic environments surrounding the amide bond.
Computational and experimental analyses reveal key physicochemical determinants of bioactivity. The adamantyl cage provides exceptional lipophilicity (calculated cLogP ~2.8), facilitating membrane penetration and target engagement in hydrophobic binding pockets. Molecular weight (235.33 g/mol) falls within optimal range for CNS permeability and oral bioavailability [2] [3]. The β-ketoamide group introduces hydrogen-bonding capacity (amide NH and C=O) and a chemically versatile enolizable β-dicarbonyl system. This moiety can act as a metal-chelating pharmacophore (e.g., for zinc-dependent enzymes) or participate in Michael additions, underpinning potential covalent binding mechanisms. Tautomeric equilibria between keto and enol forms further diversify interaction capabilities.
Table 2: Key Molecular Properties of N-2-Adamantyl-3-oxobutanamide
Property | Value/Description | Functional Implication |
---|---|---|
Molecular Formula | C₁₄H₂₁NO₂ | Defines elemental composition and MW (235.33 g/mol) |
Core Structural Motifs | 2-Adamantyl group, β-ketoamide | Adamantyl: Lipophilicity, rigidity, metabolic resistance. β-Ketoamide: H-bonding, metal chelation, tautomerism |
SMILES Notation | CC(=O)CC(=O)NC1C2CC3CC(C2)CC1C3 | Precise description of atomic connectivity |
Lipophilicity (Predicted cLogP) | ~2.8 | Favorable for membrane permeability and oral absorption |
Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens, amide oxygen) | Targets polar interactions with proteins |
Hydrogen Bond Donors | 1 (Amide NH) | Critical for specific H-bonding interactions |
Chirality | Chiral center at adamantane C2 | Potential for enantioselective activity |
The rational design strategy reflects lessons from prior adamantane carboxamides. Patent literature (WO2014138562A1) demonstrates adamantyl carboxamides as potent sirtuin modulators, particularly SIRT1, SIRT2, and SIRT3 isoforms [2]. Sirtuins (NAD⁺-dependent deacylases) regulate critical processes including metabolism, inflammation, neurodegeneration, and oncogenesis. Molecular modeling suggests the adamantyl group occupies a hydrophobic subpocket adjacent to the catalytic site, while the carboxamide linker provides vectoring for additional functional groups. In N-2-Adamantyl-3-oxobutanamide, the β-keto group extends functionality beyond simple carboxamides like those in 11β-HSD1 inhibitors (e.g., adamantyl carbamate derivatives IC₅₀ ~15 nM in adipocytes) [3]. This β-keto extension potentially enhances interactions via chelation or additional H-bonding networks absent in simpler analogues, offering a versatile handle for further structural optimization.
N-2-Adamantyl-3-oxobutanamide exists within a rich structural continuum of adamantane-based therapeutics, sharing core design principles while exhibiting distinct functional profiles. Analogues can be categorized by core modifications and therapeutic targeting:
Antiviral Analogues (Amantadine, Rimantadine): These symmetric 1-aminoadamantanes primarily target the M2 proton channel of influenza A virus. Their mechanism involves steric disruption of proton conductance essential for viral uncoating. In contrast, N-2-Adamantyl-3-oxobutanamide's asymmetric substitution and extended carbonyl functionality preclude direct M2 channel activity but may enable novel antiviral mechanisms through sirtuin modulation or other targets [5].
Neurological Agents (Memantine): Memantine incorporates 1-amino-3,5-dimethyladamantane structure. The dimethyl groups fine-tune receptor affinity and kinetics at NMDA receptors, yielding a low-affinity, voltage-dependent, uncompetitive antagonist suitable for chronic neurodegeneration. N-2-Adamantyl-3-oxobutanamide's β-ketoamide group fundamentally alters target specificity, potentially shifting activity toward enzymatic targets like sirtuins or kinases rather than ion channels [2] [5].
Metabolic/Endocrine Agents (Saxagliptin, 11β-HSD1 inhibitors): Saxagliptin exemplifies peptidomimetic integration, combining adamantylglycine with cyanopyrrolidine to potently inhibit dipeptidyl peptidase-4 (DPP-4). Adamantyl carbamate derivatives (e.g., compound 9a) demonstrate nanomolar inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome. N-2-Adamantyl-3-oxobutanamide shares the critical amido linkage but replaces the carbamate with β-ketoamide bioisostere, potentially altering target spectrum while retaining favorable pharmacokinetic properties like metabolic stability demonstrated in optimized 11β-HSD1 inhibitors [3] [5].
Dermatological Agents (Adapalene): This adamantyl retinoic acid derivative exploits the cage's lipophilicity and steric bulk to modulate retinoid receptor selectivity. While N-2-Adamantyl-3-oxobutanamide lacks the polyene system essential for retinomimetic activity, its physicochemical profile suggests potential for topical applications where adamantane enhances skin penetration and local reservoir formation [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1